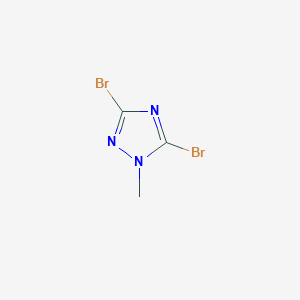
4-Amino-3-Mercapto-6-Methyl-1,2,4-Triazin-5(4H)-on
Übersicht
Beschreibung
4-amino-3-mercapto-6-methyl-1,2,4-triazin-5(4H)-one is a heterocyclic compound that contains nitrogen and sulfur atoms within its ring structure
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, 4-amino-3-mercapto-6-methyl-1,2,4-triazin-5(4H)-one is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate.
Biology
In biological research, this compound may be investigated for its potential biological activities, such as antimicrobial, antiviral, or anticancer properties. Its ability to interact with biological molecules makes it a candidate for drug development.
Medicine
In medicine, derivatives of this compound could be explored for their therapeutic potential. For example, they might be tested for their ability to inhibit specific enzymes or pathways involved in disease processes.
Industry
In industry, this compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-amino-3-mercapto-6-methyl-1,2,4-triazin-5(4H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of thiourea with methylglyoxal in the presence of a base, followed by cyclization to form the triazine ring.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The thiol group in the compound can undergo oxidation to form disulfides.
Reduction: The compound can be reduced under specific conditions to modify its functional groups.
Substitution: The amino and mercapto groups can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or other reducing agents.
Substitution: Alkyl halides, acyl chlorides, or other electrophilic reagents.
Major Products Formed
Oxidation: Disulfides or sulfoxides.
Reduction: Modified triazine derivatives.
Substitution: Alkylated or acylated triazine derivatives.
Wirkmechanismus
The mechanism of action of 4-amino-3-mercapto-6-methyl-1,2,4-triazin-5(4H)-one would depend on its specific application. For example, if used as a drug, it might interact with specific enzymes or receptors in the body, modulating their activity. The molecular targets and pathways involved would be identified through detailed biochemical studies.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-amino-3-mercapto-1,2,4-triazine: Lacks the methyl group at the 6-position.
6-methyl-1,2,4-triazine-3-thiol: Lacks the amino group at the 4-position.
1,2,4-triazine-3,5-dithiol: Contains two thiol groups instead of one.
Uniqueness
4-amino-3-mercapto-6-methyl-1,2,4-triazin-5(4H)-one is unique due to the presence of both amino and mercapto groups, as well as the methyl group at the 6-position
Eigenschaften
IUPAC Name |
4-amino-6-methyl-3-sulfanylidene-2H-1,2,4-triazin-5-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6N4OS/c1-2-3(9)8(5)4(10)7-6-2/h5H2,1H3,(H,7,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRTAAZXLXLRRFH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NNC(=S)N(C1=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6N4OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70361635 | |
| Record name | 4-Amino-6-methyl-3-sulfanylidene-3,4-dihydro-1,2,4-triazin-5(2H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70361635 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
22278-81-5 | |
| Record name | 4-Amino-6-methyl-3-sulfanylidene-3,4-dihydro-1,2,4-triazin-5(2H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70361635 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-amino-6-methyl-3-sulfanyl-4,5-dihydro-1,2,4-triazin-5-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Q1: What are the key structural features of 4-amino-3-mercapto-6-methyl-1,2,4-triazin-5(4H)-one that make it a versatile building block for synthesizing new compounds?
A1: The structure of 4-amino-3-mercapto-6-methyl-1,2,4-triazin-5(4H)-one presents multiple reactive sites, making it a valuable starting material for various chemical transformations. [, ] The presence of both a mercapto (-SH) group at position 3 and an amino (-NH2) group at position 4 allows for diverse reactions. For instance, the mercapto group can undergo alkylation reactions with allyl bromides, yielding both S- and N-allylated products. [] This versatility in reactivity makes it a promising candidate for developing novel compounds with potential biological activities.
Q2: What types of biological activities have been observed for derivatives of 4-amino-3-mercapto-6-methyl-1,2,4-triazin-5(4H)-one?
A2: Research has shown that some derivatives of 4-amino-3-mercapto-6-methyl-1,2,4-triazin-5(4H)-one exhibit promising antibacterial and antifungal properties. [] While the specific mechanisms of action are not fully elucidated in the provided research, these findings highlight the potential of this compound class for developing novel therapeutic agents. Further investigation into structure-activity relationships could lead to the identification of even more potent and selective derivatives.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-[(Propylamino)carbonyl]cyclohexanecarboxylic acid](/img/structure/B181226.png)


![6-Benzyl-3-(2-phenylethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B181230.png)

![N-[(4-fluorophenyl)methyl]benzenesulfonamide](/img/structure/B181232.png)


![2-[4-(Tert-pentyl)phenoxy]acetic acid](/img/structure/B181238.png)
![2-[2-(Sec-butyl)phenoxy]propanoic acid](/img/structure/B181239.png)

![2-(2-Fluorophenyl)oxazolo[4,5-b]pyridine](/img/structure/B181244.png)
